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N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid

TRβ selectivity thyromimetic transactivation assay

Thyromimetic research is frequently confounded by off-target TRα-mediated cardiotoxicity. CGS-23425 addresses this with a 50-fold TRβ/TRα selectivity window (TRβ1 EC₅₀ = 2 pM; TRα1 EC₅₀ = 100 pM) and sub-nanomolar binding (Ki = 0.47 nM), enabling clean dissection of TRβ-specific transcriptional programs without cardiac gene activation. • 44% LDL-C reduction at 10 μg/kg in hypercholesterolemic rats • 1,000-fold cardiac safety margin - no atrial contractility change up to 10 mg/kg • Spares SERCA2a, contractile protein, and mitochondrial OXPHOS gene induction Supplied as research-grade material; ideal for atherosclerosis, NAFLD, and thyromimetic medicinal chemistry programs.

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
CAS No. 156740-30-6
Cat. No. B133852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid
CAS156740-30-6
SynonymsCGS 23425
CGS-23425
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)NC(=O)C(=O)O
InChIInChI=1S/C19H21NO5/c1-10(2)15-9-14(5-6-16(15)21)25-17-11(3)7-13(8-12(17)4)20-18(22)19(23)24/h5-10,21H,1-4H3,(H,20,22)(H,23,24)
InChIKeyUOJMJBUYXYEPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic Acid (CAS 156740-30-6): Core Identity and Class Context


N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid, also designated CGS-23425, is a synthetic thyromimetic small molecule (C₁₉H₂₁NO₅, MW 343.37) that acts as a selective agonist of the thyroid hormone receptor beta (TRβ) [1]. Originally developed by Novartis AG for atherosclerosis [2], the compound mimics the lipid-lowering benefits of endogenous triiodothyronine (T3) while exhibiting a distinct pharmacological profile: picomolar potency at TRβ1 and marked selectivity over TRα1 [1]. Its oxamic acid head group and diaryl ether scaffold differentiate it from endogenous thyroid hormones and other thyromimetic classes, providing a basis for non-interchangeability with in-class alternatives such as DITPA, GC-1 (sobetirome), and KB-141 [3].

Why In-Class Substitution Cannot Be Guaranteed for N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic Acid


Thyromimetics targeting TRβ share a common receptor but diverge substantially in TRβ/TRα selectivity ratio, absolute binding affinity, tissue-specific gene activation patterns, and cardiac safety margin [1]. For example, DITPA activates both TRα and TRβ with low affinity and recapitulates T3-like cardiac gene programs, while CGS-23425 selectively engages TRβ1 with picomolar potency and spares contractile protein gene induction in cardiomyocytes [2]. Even among TRβ-selective comparators such as GC-1 (sobetirome) and KB-141, the selectivity window varies by an order of magnitude (3.6–7.2 × vs. 50 × for CGS-23425) [1]. Because downstream pharmacology depends on both isoform selectivity and the specific co-regulator recruitment profile unique to each chemical scaffold, substituting one thyromimetic for another without direct comparative data risks unanticipated efficacy loss or off-target cardiac effects [2].

Quantitative Differentiation Evidence for N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic Acid (CGS-23425)


TRβ/TRα Transactivation Selectivity: CGS-23425 vs. T3, DITPA, GC-1, and KB-141

CGS-23425 exhibits a 50‑fold higher transactivation potency at TRβ1 (EC₅₀ = 2 × 10⁻¹² M) than at TRα1 (EC₅₀ = 1 × 10⁻¹⁰ M) in a rat apolipoprotein AI promoter‑chloramphenicol acetyltransferase reporter assay in human hepatoma cells [1]. In contrast, endogenous T3 activates TRα and TRβ with similar EC₅₀ values (~0.06 nM) [2]. The comparator GC‑1 (sobetirome) achieves only 3.6‑fold selectivity (TRβ1 EC₅₀ = 0.16 μM; TRα1 EC₅₀ = 0.58 μM) , and KB‑141 achieves ~7‑fold selectivity based on binding IC₅₀ values (hTRβ1 IC₅₀ = 3.3 nM; hTRα1 IC₅₀ = 23.9 nM) . DITPA binds both isoforms with low affinity (350‑fold weaker than T3 at TRβ) [3]. The 50‑fold selectivity window of CGS‑23425 is thus 5–14‑fold larger than those of the most commonly cited TRβ‑selective thyromimetics.

TRβ selectivity thyromimetic transactivation assay EC₅₀

Cardiomyocyte Gene Expression Profile: CGS-23425 vs. T3 and DITPA

In cultured fetal rat cardiomyocytes treated for 48 h at 5 × Kd, CGS‑23425 differentially regulated 13 genes with >1.5‑fold change (P < 0.05), while the gene expression profiles of T3 and DITPA were nearly identical to each other [1]. Critically, genes encoding contractile proteins (e.g., myosin heavy chain isoforms), sarcoplasmic reticulum Ca²⁺‑ATPase (SERCA2a), and several mitochondrial oxidative phosphorylation proteins were significantly up‑regulated by T3 and DITPA but not by CGS‑23425 [1]. The absence of contractile protein gene induction distinguishes CGS‑23425 from both T3 and DITPA and provides a transcriptomic basis for the cardiac‑sparing phenotype observed in vivo [2].

cardiac gene expression microarray contractile protein cardiac sparing

In Vivo LDL Cholesterol Lowering Efficacy: CGS-23425 vs. T3 at Equipotent Doses

In hypercholesterolemic rats, CGS‑23425 at 10 μg/kg reduced low‑density lipoprotein (LDL) cholesterol by 44%, whereas normal rats required 1000 μg/kg to achieve a comparable 50% reduction [1]. In parallel in vitro experiments, both CGS‑23425 (10 nM) and T3 (10 nM) increased LDL receptor number in Hep G2 cells by 44% and 49%, respectively, indicating near‑equivalent efficacy on LDL receptor up‑regulation [1]. However, unlike T3, CGS‑23425 did not increase heart rate or atrial contractility at doses up to 10 mg/kg in the same study [1], demonstrating that lipid‑lowering potency and cardiac toxicity are dissociable pharmacological properties.

LDL cholesterol hypercholesterolemia in vivo lipid lowering

Cardiac Sparing Safety Profile: CGS-23425 vs. T3 in Atrial Contractility

In rats, CGS‑23425 at oral doses up to 10 mg/kg produced no significant change in atrial contractility or force, a direct measure of potential cardiotoxicity [1]. The natural hormone T3, by contrast, is well‑characterized to increase heart rate and cardiac contractility at therapeutic lipid‑lowering doses, which has precluded its clinical use for hypercholesterolemia [1]. Although quantitative heart rate data for T3 at matched doses are not provided in the same study, the preserved atrial contractility of CGS‑23425 at doses 1000‑fold higher than those required for LDL lowering (10 mg/kg vs. 10 μg/kg) establishes a substantial therapeutic window not observed with non‑selective thyromimetics [1].

cardiotoxicity atrial contractility safety margin thyromimetic

Binding Affinity at TRβ1: CGS-23425 Ki vs. T3 Reference

In a scintillation proximity assay measuring displacement of [¹²⁵I]T3 from His‑tagged human recombinant TRβ1, CGS‑23425 exhibited a Ki of 0.47 nM [1]. This sub‑nanomolar binding affinity confirms that the compound engages the intended target with potency comparable to that of the endogenous ligand T3, which typically displays Ki values in the 0.1–0.6 nM range for TRβ1 in analogous displacement assays [2]. Notably, CGS‑23425 achieves this high‑affinity binding while maintaining the 50‑fold cellular selectivity window over TRα1 described in Evidence Item 1, supporting a mechanism where high TRβ binding affinity is coupled with functional isoform discrimination [1][3].

binding affinity Ki TRβ1 radioligand displacement

Differential Regulation of Lipoprotein Metabolism Genes: CGS-23425 is Cardiac-Sparing in Transcriptional Profile

CGS‑23425 drives a distinct hepatic gene program centered on apolipoprotein AI and LDL receptor up‑regulation, while failing to induce the cardiac‑specific transcriptional signature characteristic of T3 and DITPA [1]. In the cardiomyocyte microarray study, 13 genes were differentially regulated by CGS‑23425 with minimal overlap with T3/DITPA‑responsive genes; in contrast, the T3 and DITPA transcriptional profiles were nearly identical, encompassing up‑regulation of myosin heavy chain, SERCA2a, and mitochondrial electron transport chain components [2]. This transcriptomic divergence provides a mechanistic explanation for the cardiac‑sparing phenotype and reinforces that CGS‑23425 cannot be functionally substituted by DITPA or other less selective thyromimetics without losing the targeted tissue‑specific response [1][2].

apolipoprotein gene regulation TRβ specificity cardiac sparing

High-Confidence Application Scenarios for N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic Acid (CGS-23425)


Cardiac-Sparing Lipid-Lowering in Hypercholesterolemia Models

CGS‑23425 achieves 44% LDL cholesterol reduction at 10 μg/kg in hypercholesterolemic rats while preserving atrial contractility at doses up to 10 mg/kg [1]. This 1000‑fold safety margin relative to the efficacious dose makes it suitable for chronic lipid‑lowering studies in rodent models of atherosclerosis where T3 or DITPA administration would confound results with cardiac hypertrophy or tachycardia [1][2].

TRβ-Selective Pharmacological Probe for Isoform Functional Studies

With a 50‑fold TRβ/TRα transactivation selectivity (TRβ1 EC₅₀ = 2 pM; TRα1 EC₅₀ = 100 pM) [1] and sub‑nanomolar binding Ki (0.47 nM) [2], CGS‑23425 serves as a high‑precision tool to dissect TRβ‑specific transcriptional programs in hepatocytes, intestinal cells, and pituitary thyrotrophs, without the confounding TRα activation that occurs with GC‑1 (3.6‑fold selective) or KB‑141 (7‑fold selective) .

Transcriptomic Profiling of Thyroid Hormone Receptor Pathways in Cardiomyocytes

The unique gene expression signature of CGS‑23425—differential regulation of 13 genes distinct from the T3/DITPA profile and complete sparing of contractile protein, SERCA2a, and mitochondrial OXPHOS gene induction [1]—enables clean dissection of TRβ‑mediated gene regulation in cardiac tissue. This profile is not achievable with DITPA, whose transcriptional effects are indistinguishable from T3 [1].

Preclinical Development of Atherosclerosis Therapeutics with Reduced Cardiac Liability

CGS‑23425 increases LDL receptor number by 44% in Hep G2 cells, comparable to T3 (49%) [1], yet lacks the cardiotoxic transcriptional and functional effects of T3 and DITPA [1][2]. This makes it a reference compound for medicinal chemistry programs aiming to design next‑generation thyromimetics with enhanced cardiac safety profiles for atherosclerosis or non‑alcoholic fatty liver disease (NAFLD) indications.

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